N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a piperidine ring attached to a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methylpyrimidine Group: The piperidine intermediate is then reacted with a methylpyrimidine derivative under conditions that promote nucleophilic substitution.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or organometallic reagents in the presence of a catalyst such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity.
Industrial Applications: It is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[[1-(2-methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl]pyridin-2-amine
- N-Methyl-1-(pyridin-4-yl)methanamine
Uniqueness
N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5/c1-13-22-8-4-16(24-13)26-9-5-14(6-10-26)12-25(2)17-11-15(3-7-23-17)18(19,20)21/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDXSYREYZOIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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